molecular formula C23H27N3O3S2 B2881781 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850911-39-6

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2881781
CAS No.: 850911-39-6
M. Wt: 457.61
InChI Key: ZCLGTMFFPFHSPJ-WCWDXBQESA-N
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Description

The compound “4-(4-methylpiperidin-1-yl)sulfonyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzamide moiety, a sulfonyl group attached to a 4-methylpiperidine, and a 3,4,5-trimethylbenzothiazole .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide and benzothiazole rings are aromatic, contributing to the compound’s stability. The sulfonyl group is a strong electron-withdrawing group, which could impact the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzamide moiety could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The sulfonyl group might be susceptible to reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could influence its solubility, melting point, boiling point, and other properties .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties and potential applications. It could be interesting to investigate its biological activity, given the presence of the benzamide and benzothiazole moieties .

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-15-11-13-26(14-12-15)31(28,29)19-8-6-18(7-9-19)22(27)24-23-25(4)21-17(3)16(2)5-10-20(21)30-23/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLGTMFFPFHSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC(=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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